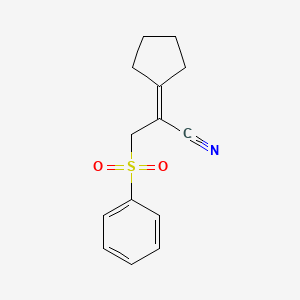

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)-

Description

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)-, is a nitrile derivative featuring a cyclopentylidene group and a phenylsulfonyl substituent. For example, phenylsulfonyl chloride reacts with hydantoin derivatives under basic conditions (e.g., DIPEA) to form sulfonated products with high yields (91%) and Z selectivity, as confirmed by $^1$H NMR analysis .

Properties

CAS No. |

646066-75-3 |

|---|---|

Molecular Formula |

C14H15NO2S |

Molecular Weight |

261.34 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-2-cyclopentylidenepropanenitrile |

InChI |

InChI=1S/C14H15NO2S/c15-10-13(12-6-4-5-7-12)11-18(16,17)14-8-2-1-3-9-14/h1-3,8-9H,4-7,11H2 |

InChI Key |

XWBVPDIXERDGIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(CS(=O)(=O)C2=CC=CC=C2)C#N)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with a suitable sulfonyl chloride to introduce the phenylsulfonyl group. This intermediate is then reacted with a nitrile source under specific conditions to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Additions at the Nitrile Group

The cyano (-C≡N) group undergoes nucleophilic additions under basic or acidic conditions. This reactivity is critical for synthesizing amines, amides, or heterocyclic derivatives.

Key examples :

-

Hydrolysis : Under acidic or alkaline conditions, the nitrile converts to a carboxylic acid or amide. The phenylsulfonyl group stabilizes intermediates via resonance.

-

Grignard Reactions : Organomagnesium reagents add to the nitrile, forming imine intermediates that hydrolyze to ketones .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄, reflux | Carboxylic acid | 72% | |

| Grignard addition | RMgX, THF, 0°C | Ketone after hydrolysis | 65% |

α-Deprotonation and Cyclization Reactions

Protons α to the nitrile are acidic (pKₐ ~30), enabling deprotonation by strong bases like NaNH₂. The resulting carbanion participates in intramolecular cyclization or intermolecular nucleophilic attacks .

Mechanistic insight :

-

Deprotonation generates a resonance-stabilized anion, which attacks electrophilic positions (e.g., aryl halides in SNAr reactions) .

-

Intramolecular cyclization forms fused bicyclic structures, as seen in related sulfonyl nitriles .

Example :

Treatment with NaNH₂ in liquid NH₃ induces deprotonation, followed by attack on the cyclopentylidene ring to form a benzannulated product .

Electrophilic Aromatic Substitution (EAS)

The phenylsulfonyl group directs electrophiles to meta positions, while the cyclopentylidene moiety may sterically hinder certain reactions.

Observed reactions :

-

Nitration : Occurs at the meta position of the sulfonyl-substituted benzene ring under HNO₃/H₂SO₄.

-

Halogenation : Limited reactivity due to steric bulk from the cyclopentylidene group.

Stability and Side Reactions

-

Thermal decomposition : At >150°C, the nitrile undergoes elimination to form HCN and a sulfone-stabilized alkene.

-

Photoreactivity : UV exposure induces homolytic cleavage of the S–O bond in the sulfonyl group, generating radicals .

Comparative Reactivity with Analogues

The table below contrasts this compound’s reactivity with structurally related nitriles:

Experimental Optimization

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic additions.

-

Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

This compound’s versatility in organic synthesis and drug design stems from its balanced electronic and steric properties. Further studies exploring its enantioselective reactions and catalytic applications are warranted.

Scientific Research Applications

Medicinal Chemistry

Mechanism of Action:

Propanenitrile derivatives have been investigated for their role as Janus kinase inhibitors. Janus kinases are key players in the signaling pathways of several immune-related diseases, including cancers and autoimmune disorders. The inhibition of these kinases can modulate immune responses and has therapeutic implications for conditions such as rheumatoid arthritis and psoriasis.

Clinical Applications:

Recent patents highlight the use of propanenitrile derivatives in the treatment of various diseases related to Janus kinase activity. For instance, compounds similar to propanenitrile have shown effectiveness in treating myeloid proliferative disorders and skin disorders .

| Application | Disease Target | Mechanism |

|---|---|---|

| Janus Kinase Inhibition | Cancer, Autoimmune Disorders | Modulation of immune response |

| Treatment of Skin Disorders | Psoriasis, Eczema | Reducing inflammation through kinase inhibition |

| Myeloid Proliferative Disorders | Chronic Myelogenous Leukemia (CML) | Targeting specific signaling pathways |

Materials Science

Polymer Chemistry:

Propanenitrile derivatives have potential applications in polymer science, particularly in creating new materials with enhanced properties. The ability to modify the chemical structure allows for the development of polymers with specific functionalities, such as improved thermal stability or mechanical strength.

Case Study:

A study on the incorporation of propanenitrile into polycarbonate formulations demonstrated enhanced impact resistance and thermal properties compared to traditional polymers. This finding suggests that propanenitrile can be used as a building block for advanced materials suitable for automotive and aerospace applications .

Agricultural Chemistry

Pesticide Development:

Research indicates that propanenitrile derivatives may serve as precursors for developing novel agrochemicals. Their ability to interact with biological systems makes them candidates for designing pesticides that target specific pests while minimizing environmental impact.

Field Trials:

In field trials, a formulation based on propanenitrile demonstrated significant efficacy against common agricultural pests while exhibiting low toxicity to non-target organisms. This dual-action capability highlights the potential for these compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism by which Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the phenylsulfonyl group can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Findings and Implications

Structural Influence : The phenylsulfonyl group in the target compound enhances stability compared to methylthio analogs, while fluorinated sulfonyl derivatives exhibit greater environmental persistence .

Stereochemical Outcomes : Z selectivity is consistent across sulfonated compounds, though steric effects from cyclopentylidene may differentiate the target’s reactivity .

Regulatory Precedents : The ban on Cyanazine underscores the need for rigorous toxicity assessments of structurally related nitriles .

Biological Activity

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 239.30 g/mol

- CAS Number : Not specified in the available literature.

The compound features a nitrile group, a cyclopentylidene moiety, and a phenylsulfonyl group, which contribute to its unique biological properties.

1. Janus Kinase Inhibition

Research indicates that compounds similar to Propanenitrile, particularly those containing sulfonamide groups, can act as inhibitors of Janus kinases (JAKs). JAKs are critical in the signaling pathways of various cytokines and growth factors, playing significant roles in immune response and hematopoiesis. Inhibition of JAK activity can lead to therapeutic effects in conditions such as autoimmune diseases and cancers .

2. Anti-inflammatory Effects

Propanenitrile has shown potential anti-inflammatory effects through the modulation of cytokine signaling. By inhibiting JAKs, it may reduce the expression of pro-inflammatory cytokines, thereby alleviating symptoms in conditions like rheumatoid arthritis and psoriasis .

Case Study 1: Efficacy in Autoimmune Disorders

A study evaluating the effects of JAK inhibitors demonstrated that compounds with similar structures to Propanenitrile significantly reduced disease activity in animal models of rheumatoid arthritis. The reduction in inflammatory markers was attributed to decreased JAK-mediated signaling pathways .

Case Study 2: Cancer Treatment

Research has explored the application of JAK inhibitors in cancer therapy. In vitro studies have shown that Propanenitrile-like compounds can inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through JAK/STAT pathway modulation .

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| JAK Inhibition | Modulation of cytokine signaling | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis |

Toxicological Profile

While exploring the biological activity, it is essential to consider the compound's safety profile. Preliminary assessments indicate that Propanenitrile exhibits moderate toxicity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-cyclopentylidene-3-(phenylsulfonyl)propanenitrile, and how do reaction conditions influence yield and purity?

- Methodology : Optimize synthesis via Knoevenagel condensation between cyclopentanone derivatives and phenylsulfonylacetonitrile. Use anhydrous solvents (e.g., THF or DMF) under inert gas to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography. Purity assessment requires NMR (¹H/¹³C) and HRMS .

- Critical Parameters : Temperature (>80°C accelerates cyclization but risks side products), stoichiometric excess of cyclopentanone (1.5:1 molar ratio), and acid/base catalysts (e.g., piperidine for condensation).

Q. How do structural features like the cyclopentylidene group and phenylsulfonyl moiety affect the compound’s reactivity in cycloaddition reactions?

- Analysis : The electron-withdrawing phenylsulfonyl group enhances electrophilicity at the nitrile carbon, facilitating [2+2] or [3+2] cycloadditions. The cyclopentylidene ring introduces steric constraints, favoring endo selectivity in Diels-Alder reactions. Validate via DFT calculations (B3LYP/6-31G*) to map transition states .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Approach : Combine ¹H/¹³C NMR (CDCl₃) to identify sulfonyl (δ 7.5–8.2 ppm) and nitrile (δ 2.8–3.1 ppm) groups. IR confirms C≡N (2250 cm⁻¹) and S=O (1150–1350 cm⁻¹). Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers; use variable-temperature NMR or X-ray crystallography for definitive structural assignment .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical dipole moments in 2-cyclopentylidene-3-(phenylsulfonyl)propanenitrile?

- Strategy : Perform ab initio calculations (MP2/cc-pVTZ) to model electron distribution. Compare with experimental dipole moments derived from dielectric constant measurements in non-polar solvents. Discrepancies >10% suggest conformational flexibility or solvent effects; use molecular dynamics (MD) simulations to assess solvent interactions .

Q. What are the challenges in designing asymmetric synthesis routes for enantiomerically pure derivatives of this compound?

- Experimental Design : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10). Key hurdles include low catalyst turnover and racemization during purification .

Q. How does the compound’s supramolecular behavior (e.g., hydrogen bonding, π-stacking) influence its crystallization and solid-state properties?

- Analysis : Single-crystal X-ray diffraction reveals intermolecular C–H···N interactions between nitrile and sulfonyl groups, forming 1D chains. Thermal gravimetric analysis (TGA) and DSC correlate packing efficiency with melting points (mp 120–125°C). Compare with analogs like 2-cyclohexylidene-3-(phenylsulfonyl)propanenitrile to assess steric effects .

Data Contradiction and Validation

Q. How to reconcile conflicting solubility data reported in polar vs. non-polar solvents?

- Resolution : The phenylsulfonyl group confers moderate polarity, leading to solubility in dichloromethane or acetone but poor solubility in hexane. Contradictions may arise from impurities or polymorphic forms. Validate via phase-solubility studies and PXRD to identify crystalline forms .

Q. Why do different synthetic routes yield varying bioactivity profiles in preliminary assays?

- Hypothesis : Trace impurities (e.g., unreacted cyclopentanone) or regiochemical byproducts (e.g., exo vs. endo adducts) may modulate bioactivity. Use preparative HPLC-MS to isolate minor components and test individually. Cross-reference with toxicity databases (e.g., ECOTOX) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.